![molecular formula C11H12ClN3 B1467444 4-(chloromethyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole CAS No. 1249793-03-0](/img/structure/B1467444.png)
4-(chloromethyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole
Overview
Description
4-(Chloromethyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole, also known as CMPMT, is an organic compound with a wide range of applications in the scientific research field. It is a heterocyclic aromatic compound with a five-membered ring structure containing two nitrogen atoms. CMPMT has been used as a starting material for the synthesis of various compounds, such as aryl-substituted triazoles, which have been found to have a variety of biological activities. In addition, CMPMT is a common starting material for the synthesis of other heterocyclic compounds, such as imidazoles and pyrimidines.
Scientific Research Applications
Synthesis and Characterization of Energetic Salts
Research has been conducted on the preparation of triazolyl-functionalized monocationic energetic salts through reactions involving similar triazole compounds. These salts exhibit good thermal stability and relatively high density, making them of interest for applications requiring materials with these properties (Wang et al., 2007).
Antimicrobial Activities
Several studies have focused on synthesizing new 1,2,4-triazole derivatives to evaluate their antimicrobial activities. These derivatives have been found to possess good or moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).
Tuberculosis Inhibition
Research into the synthesis of 4-methyl-1-substituted-1H-1,2,4-triazole-5(4H)-thione derivatives has been conducted, with some compounds tested for antibacterial activity against Mycobacterium species. These findings suggest potential applications in tuberculosis treatment (Wujec et al., 2008).
Corrosion Inhibition
Triazole derivatives have been investigated for their efficiency in corrosion inhibition of mild steel in acidic media. Such studies highlight the potential of these compounds in protecting metals against corrosion, an important consideration in industrial applications (Lagrenée et al., 2002).
Fluorescent Behavior
The fluorescent properties of certain triazole regioisomers have been explored, indicating their potential use in materials science for the development of fluorescent materials (Kamalraj et al., 2008).
properties
IUPAC Name |
4-(chloromethyl)-1-[(2-methylphenyl)methyl]triazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClN3/c1-9-4-2-3-5-10(9)7-15-8-11(6-12)13-14-15/h2-5,8H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBUYIYXTFFVPAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(chloromethyl)-1-[(2-methylphenyl)methyl]-1H-1,2,3-triazole |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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